![molecular formula C22H20N4O3 B2516764 1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione CAS No. 1251692-42-8](/img/structure/B2516764.png)
1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione
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Description
The compound "1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione" is a structurally complex molecule that appears to be related to a class of compounds known for their potential biological activities. While the exact compound is not directly mentioned in the provided papers, the papers do discuss related pyrazine and pyrazoline derivatives, which are known for their various applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with moderate yields. For instance, a series of 2,5-di(aryleneethynyl)pyrazine derivatives were synthesized with yields ranging from 23-41% using a Sonogashira cross-coupling reaction, which is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides . Similarly, the synthesis of 1,3,5-triphenyl-2-pyrazolines and related compounds was achieved by reacting appropriate ketones with phenyl hydrazine hydrochloride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of a central pyrazine ring, which can significantly influence the electronic properties of the molecule. For example, in the X-ray crystal structure of a related compound, the pyrazine ring was inclined at an angle to the planes of the attached phenyl rings, which affects the molecule's conjugation and, consequently, its optoelectronic properties . Quantum chemical calculations can provide insights into the HOMO-LUMO gap and the localization of the highest occupied molecular orbital (HOMO), which are crucial for understanding the reactivity and stability of the compound .
Chemical Reactions Analysis
The reactivity of pyrazine derivatives towards electrophilic reagents has been studied, with reactions yielding a variety of products such as arylhydrazones, pyridazines, and substituted pyrazoles . These reactions are influenced by the substituents on the pyrazine ring and the nature of the electrophilic reagents. The compound , with its oxadiazolyl and dihydro-pyrazinedione moieties, would likely exhibit unique reactivity patterns that could be explored for the synthesis of novel derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can be inferred from their structural features and the results of cyclic voltammetry and spectroscopic studies. For example, the reduction potential of a related compound was found to be approximately -1.9 V, indicating its electron-accepting capabilities . The UV-vis absorption and photoluminescence profiles of these compounds are also of interest, as they can be red-shifted compared to related benzene derivatives, which is relevant for their application in light-emitting devices . The presence of electron-releasing groups such as dimethylamino, methoxy, and hydroxyl substituents can enhance the properties of these compounds, as seen in the case of pyrazolines with improved antidepressant activity .
Scientific Research Applications
Protective Groups in Synthetic Chemistry
Protecting Groups for the Synthesis of Diaza-cyclophanes by the Rigid-Group Principle : Protective groups like 4,4-Dimethyl-1,2-bis(4-methylphenyl)-3,5-pyrazolidinedione have been utilized in the synthesis of diaza-cyclophanes, demonstrating the critical role of structural components in facilitating complex synthetic pathways. Such methodologies underscore the importance of molecular structure in the design and synthesis of compounds with specific chemical and physical properties (Funke & Grützmacher, 1989).
Molecular Rearrangements and Derivative Formation
Rearrangements into 1-Aminopyridine, Pyrano[2,3-b]pyridine, and Isoxazole Derivatives : The study on rearrangements of specific pyranone compounds into various derivatives highlights the potential for chemical compounds with complex structures to undergo transformations leading to novel molecular entities with unique properties. This process illustrates the capability of such compounds to serve as precursors in the synthesis of new chemical entities with potential applications in drug discovery and development (Strah, Svete, & Stanovnik, 1996).
Applications in Antimicrobial Research
Synthesis and Biological Evaluation of Antimicrobial Agents : Compounds synthesized from pyrazol and pyrimidinyl structures have been evaluated for their antimicrobial activity against various bacterial strains. This research signifies the potential of structurally complex compounds to contribute to the development of new antimicrobial agents, addressing the growing need for novel therapeutics against resistant microbial strains (Aggarwal et al., 2013).
properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-5-4-6-17(10-14)20-23-19(29-24-20)13-25-7-8-26(22(28)21(25)27)18-11-15(2)9-16(3)12-18/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTJCVUDDCZKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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